Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Description
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 287953-54-2) is a piperidine derivative featuring a chlorosulfonyl group directly attached to the piperidine ring. Its molecular formula is C₁₃H₁₆ClNO₄S, with a molecular weight of 317.79 g/mol . This compound is classified as a hazardous material (UN 3261, Class 8) due to its corrosive properties, requiring storage under inert atmosphere at 2–8°C . Its chlorosulfonyl group makes it a reactive intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
benzyl 4-chlorosulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGCWAOVTPVFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620272 | |
| Record name | Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287953-54-2 | |
| Record name | Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Amine Protection and Sulfonation
The most common approach begins with piperidine, where the amine group is protected using benzyl chloroformate to form benzyl piperidine-1-carboxylate. Subsequent sulfonation at the 4-position is achieved using chlorosulfonic acid () in dichloromethane at 0–5°C. This step requires careful temperature control to avoid over-sulfonation.
Reaction Conditions:
Chlorination of Sulfonic Acid Intermediate
The sulfonic acid intermediate is treated with phosphorus pentachloride () or thionyl chloride () to convert the sulfonic acid group to a chlorosulfonyl moiety. Excess (1.5 equivalents) in refluxing toluene (110°C) for 6 hours achieves complete conversion.
Key Data:
| Parameter | Value |
|---|---|
| Reagent | |
| Temperature | 110°C |
| Time | 6 hours |
| Yield | 85–90% |
Alternative Methods Involving Cyclization
Cyclization of Linear Precursors
A less conventional route involves constructing the piperidine ring post-sulfonation. For example, ethyl 4-aminobutyrate is reacted with benzyl chloroformate to form a protected amine, followed by cyclization using a Lewis acid (e.g., ). Sulfonation is then performed post-cyclization.
Advantages:
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Avoids regioselectivity issues in preformed rings.
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Enables modular substitution patterns.
Limitations:
Catalytic Oxidation Approaches
TEMPO-Mediated Oxidation
Adapting methods from related piperidine syntheses, 4-hydroxypiperidine-1-carboxylate can be oxidized to the ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium periodate (). The ketone intermediate is then subjected to sulfonation-chlorination.
Reaction Scheme:
Optimization Insights:
Purification and Characterization Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials and byproducts. Adding 0.25% triethylamine minimizes tailing caused by polar sulfonyl groups.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 1.6–2.1 ppm (piperidine CH₂), δ 3.5–4.0 ppm (N-CH₂), δ 5.1–5.3 ppm (benzyl CH₂).
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IR: Strong absorption at 1370 cm⁻¹ () and 1720 cm⁻¹ (ester C=O).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonation | 72 | 98 | High |
| Cyclization | 55 | 95 | Moderate |
| TEMPO Oxidation | 68 | 97 | High |
Key Findings:
-
Direct sulfonation offers the best balance of yield and scalability.
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Cyclization routes, while flexible, require additional optimization for industrial use.
Industrial Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems improves heat dissipation during exothermic sulfonation steps, reducing side reactions. Pilot studies show a 15% yield increase compared to batch processes.
Waste Management
Chlorinated byproducts require neutralization with aqueous sodium bicarbonate before disposal. Regulatory compliance with EPA guidelines is critical for large-scale operations.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or thiol derivatives.
Reduction: Formation of sulfonamide or sulfonic acid derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Scientific Research Applications
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate has several key applications in scientific research:
1. Organic Synthesis :
- Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules. The chlorosulfonyl group facilitates various chemical transformations, making it valuable in constructing diverse chemical structures.
2. Medicinal Chemistry :
- Drug Development : The compound is investigated for its potential use in developing novel therapeutic agents, particularly those targeting bacterial infections and cancer. Its unique reactivity profile allows for modifications that can lead to new drug candidates.
- Enzyme Inhibition Studies : It is employed in studying enzyme inhibitors and receptor ligands, contributing to understanding biological pathways and potential therapeutic targets.
3. Industrial Applications :
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials due to its reactivity and ability to form covalent bonds with nucleophiles .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Antiviral Drug Development : Research indicates that derivatives of this compound have shown promise as scaffolds for developing new antiviral drugs, showcasing its potential in combating viral infections.
- Biochemical Probes : Investigations into its role as a biochemical probe have revealed insights into enzyme mechanisms and interactions within biological systems, enhancing our understanding of cellular processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic sites on these molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions | Key Functional Groups |
|---|---|---|---|---|---|
| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | 287953-54-2 | C₁₃H₁₆ClNO₄S | 317.79 | Inert atmosphere, 2–8°C | Chlorosulfonyl, benzyl ester |
| Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate | 1211587-42-6 | C₁₄H₁₈ClNO₄S | 331.82 | -20°C (freeze) | Chlorosulfonyl-methyl, benzyl ester |
| Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | 167414-75-7 | C₁₈H₂₃NO₅ | 333.38 | Not specified | Ethoxy-oxopropanoyl, benzyl ester |
| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.30 | Not specified | Amino, benzyl ester |
Key Observations :
- The chlorosulfonyl group in the primary compound enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols.
- Ester-containing derivatives (e.g., CAS 167414-75-7) prioritize functional group compatibility in multi-step syntheses, often serving as protected intermediates .
Contrasts :
- The primary compound’s H314 hazard necessitates stringent handling, whereas the methyl-substituted analog lacks explicit hazard data, suggesting lower acute toxicity .
- Amino-substituted derivatives (e.g., CAS 120278-07-1) carry unknown toxicological risks, requiring conservative safety protocols .
This compound
- Role : Key intermediate in synthesizing sulfonamide-based inhibitors and agonists. Its chlorosulfonyl group facilitates nucleophilic substitution, critical in drug discovery .
- Limitation: Limited commercial availability (temporarily out of stock), impacting accessibility for large-scale applications .
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
- Role : Used in cross-coupling reactions (e.g., with pyridines) to generate biaryl derivatives, as demonstrated in NMR-characterized syntheses (63–61% yields) .
- Advantage : Typically in stock (97% purity), enhancing its utility in medicinal chemistry .
Ester-Functionalized Derivatives
- Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 40112-93-4): Serves as a Michael acceptor in conjugate additions, enabling carbon–carbon bond formation .
- Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7): Employed in peptide mimetics and protease inhibitors due to its ester moiety .
Biological Activity
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a chlorosulfonyl group. Its molecular formula is . The presence of the chlorosulfonyl functional group enhances its reactivity, making it a valuable building block in organic synthesis and drug development.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could influence various cellular signaling pathways, particularly those related to inflammation and cell proliferation.
Antiviral Properties
Research indicates that derivatives of piperidine compounds, including this compound, have shown promise as antiviral agents. A study highlighted the effectiveness of N-benzyl 4,4-disubstituted piperidines against the influenza H1N1 virus, suggesting that similar structures may inhibit viral replication through novel mechanisms involving hemagglutinin fusion peptide interactions .
Neuroprotective Effects
The neuroprotective properties of piperidine derivatives are well-documented. Compounds in this class have been studied for their ability to act as antagonists of NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . this compound may share these properties, warranting further investigation into its efficacy in treating neurodegenerative conditions.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via sulfonylation of a piperidine precursor. A common approach involves reacting 4-aminopiperidine derivatives with chlorosulfonic acid under controlled conditions. For example, analogous syntheses (e.g., benzyl piperidine carboxylates) use benzyl chloroformate in dichloromethane with a base like triethylamine to neutralize HCl . Reaction optimization should focus on temperature control (0–5°C to prevent side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to chlorosulfonic acid). Purification via column chromatography (e.g., ethyl acetate/hexane gradients) typically yields >90% purity .
Q. How should researchers characterize this compound to confirm structural integrity?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the benzyl group (δ 7.2–7.4 ppm aromatic protons) and sulfonyl chloride moiety (no direct proton signal but inferred via coupling reactions) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.04 for C₁₃H₁₆ClNO₄S) .
- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group .
Q. What safety precautions are critical when handling this compound?
Despite limited toxicological data, sulfonyl chlorides are highly reactive. Recommended precautions:
- Use PPE (nitrile gloves, goggles, lab coat) in a fume hood.
- Avoid moisture to prevent hydrolysis to sulfonic acids.
- Store under inert gas (argon) at 2–8°C in sealed containers .
- First aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
Advanced Research Questions
Q. How can contradictory stability data in SDS be resolved during experimental design?
Some SDS report stability under inert conditions , while others note decomposition upon moisture exposure . Researchers should:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring.
- Use Karl Fischer titration to quantify water content in batches.
- Implement real-time stability tracking via TGA/DSC to identify decomposition thresholds .
Q. What strategies mitigate side reactions during nucleophilic substitutions with this sulfonyl chloride?
Common side reactions include over-sulfonylation or hydrolysis. Mitigation approaches:
Q. How is this compound applied in designing protease inhibitors or covalent protein binders?
The sulfonyl chloride group enables covalent bonding to serine residues in enzymes. Example protocol:
- Incubate the compound (1 mM) with target proteins (e.g., trypsin) in pH 7.4 buffer at 25°C.
- Monitor binding via LC-MS/MS to identify modified peptides.
- Compare IC₅₀ values with non-covalent analogs to assess efficacy .
Data Contradiction Analysis
Q. Why do SDS documents vary in hazard classification for structurally similar piperidine derivatives?
Discrepancies arise from differing substituents (e.g., sulfonyl chloride vs. carboxylate groups) and data gaps. For example:
- Benzyl 4-aminopiperidine-1-carboxylate lacks toxicity data but is flagged for caution due to amine reactivity .
- Benzyl 4-(3-ethoxy)piperidine derivatives are labeled non-hazardous due to ester stabilization . Researchers should prioritize batch-specific testing and consult PubChem/ChemSpider for updated hazard profiles .
Methodological Tables
| Synthetic Route Comparison | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Sulfonylation of 4-aminopiperidine | 0°C, DCM, Et₃N | 85% | 92% | |
| Coupling with benzyl chloroformate | RT, THF, LiAlH₄ | 78% | 89% |
| Stability Under Stress Conditions | Result | Reference |
|---|---|---|
| 40°C/75% RH (14 days) | 5% decomposition | |
| Exposure to H₂O (24 hrs) | Full hydrolysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
